![molecular formula C22H33N3O3 B4973074 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B4973074.png)
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone
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Overview
Description
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MEPP and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
MEPP has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic and anxiolytic properties, making it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and anxiety. MEPP has also been studied for its potential use as a sedative and analgesic in surgical procedures.
Mechanism of Action
MEPP acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are implicated in the pathophysiology of psychiatric disorders. It also has affinity for alpha-1 adrenergic receptors, which may contribute to its sedative and analgesic effects.
Biochemical and Physiological Effects:
MEPP has been shown to decrease dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and anxiolytic effects. It also has been shown to increase GABAergic transmission, which may contribute to its sedative effects.
Advantages and Limitations for Lab Experiments
MEPP has several advantages for laboratory experiments, including its high potency and selectivity for dopamine D2 and serotonin 5-HT2A receptors. However, its limited solubility in aqueous solutions can make it difficult to use in certain experimental protocols.
Future Directions
Future research on MEPP may focus on its potential therapeutic applications in the treatment of psychiatric disorders and as a sedative and analgesic in surgical procedures. Additionally, further studies may investigate the effects of MEPP on other neurotransmitter systems and its potential for drug interactions.
Synthesis Methods
The synthesis of MEPP involves the reaction of 1-(3-phenylpropyl)piperidine with N-Boc-piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with methoxyethyl chloride to yield 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone. This synthesis method has been optimized and allows for the production of MEPP in high yields and purity.
properties
IUPAC Name |
5-[4-(2-methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-28-17-16-23-12-14-24(15-13-23)22(27)20-9-10-21(26)25(18-20)11-5-8-19-6-3-2-4-7-19/h2-4,6-7,20H,5,8-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFLOKPLAJRNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2CCC(=O)N(C2)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one |
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